N-Benzyl-4-bromoaniline hydrochloride
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Overview
Description
“N-Benzyl-4-bromoaniline hydrochloride” is a chemical compound used in scientific research. It is a derivative of 4-Bromoaniline, which is a brominated derivative of aniline . This compound can be used in the synthesis of various organic molecules through catalytic processes .
Synthesis Analysis
The synthesis of “N-Benzyl-4-bromoaniline hydrochloride” could involve several steps. One possible method could be a multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . Another method could involve the use of a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst for the dehydrative amination of alcohols in water .Molecular Structure Analysis
The molecular formula of “N-Benzyl-4-bromoaniline hydrochloride” is C13H13BrClN . It has an average mass of 298.606 Da and a monoisotopic mass of 296.991974 Da .Chemical Reactions Analysis
“N-Benzyl-4-bromoaniline hydrochloride” could be involved in various chemical reactions. For instance, 4-Bromoaniline, a related compound, can be used as a starting material for the preparation of various chemical intermediates . It can also be used in the surface functionalization of carbon nanotubes via the preparation of 4-bromo benzenediazonium derivatives .Physical And Chemical Properties Analysis
4-Bromoaniline, a related compound, is described as gray-brown crystals with a peculiar odor . When dissolved in water, it acts as a mild base and reacts with acids and powerful oxidizing agents .Scientific Research Applications
- Notably, N-Benzyl-4-bromoaniline hydrochloride exhibits compatibility with electron-rich aromatic substrates, overcoming limitations seen with other reagents .
- Researchers successfully demonstrated this method on a pharmaceutically relevant intermediate, achieving a 91% yield and a PMB-Br space–time yield of 1.27 kg L^(-1) h^(-1) .
- These reactions efficiently form C-C bonds, making N-Benzyl-4-bromoaniline hydrochloride relevant in organic synthesis .
- These ligands find applications in dihydroxylation of alkenes, a valuable transformation in organic chemistry .
Photochemical Benzylic Bromination
P-Methoxybenzyl (PMB) Protection
Heck Cross-Coupling Reactions
Asymmetric Ligand Synthesis
Investigation of Chemical Reactions
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-bromoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVAOAGKOQDAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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